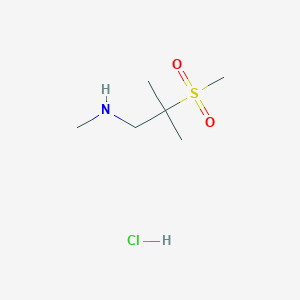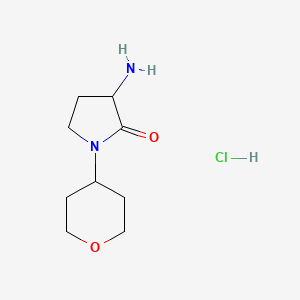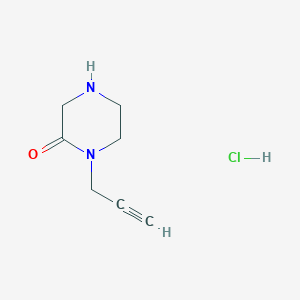
1-(Prop-2-yn-1-yl)piperazin-2-one hydrochloride
Overview
Description
1-(Prop-2-yn-1-yl)piperazin-2-one hydrochloride is a chemical compound with the molecular formula C7H11ClN2O. It has a molecular weight of 174.63 g/mol . This compound is often used in research .
Molecular Structure Analysis
The molecular structure of 1-(Prop-2-yn-1-yl)piperazin-2-one hydrochloride consists of a piperazine ring with a propargyl group attached to it. The InChI code for this compound is1S/C7H10N2O/c1-2-4-9-5-3-8-6-7(9)10/h1,8H,3-6H2 . Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(Prop-2-yn-1-yl)piperazin-2-one hydrochloride include a molecular weight of 174.63 g/mol . The compound is typically stored in a cool place .Scientific Research Applications
Chemical Synthesis
1-(Prop-2-yn-1-yl)piperazin-2-one hydrochloride: is a valuable intermediate in organic synthesis. Its alkyne functionality allows it to undergo various cycloaddition reactions, such as the Huisgen azide-alkyne cycloaddition, which is a cornerstone of click chemistry . This reaction is widely used for creating diverse organic compounds with high specificity and yield, making it essential for synthesizing novel molecules for pharmaceuticals and materials science.
Bioconjugation
The compound’s alkyne group is instrumental in bioconjugation techniques. It can be used to attach various biomolecules to one another or to solid supports, such as in the preparation of antibody-drug conjugates (ADCs). These ADCs are increasingly important in targeted cancer therapies, where the compound’s role is pivotal in linking cytotoxic drugs to antibodies that specifically target cancer cells .
Material Science
In material science, 1-(Prop-2-yn-1-yl)piperazin-2-one hydrochloride can be used to modify the surface properties of materials. By grafting this compound onto polymers or other surfaces, researchers can introduce reactive alkyne groups that serve as anchors for further functionalization, leading to the development of advanced materials with tailored properties .
Proteomics
This compound has applications in proteomics, where it can be used as a building block for designing probes for activity-based protein profiling (ABPP). ABPP probes can help in identifying active enzymes within complex biological systems, which is crucial for understanding disease mechanisms and discovering new drug targets .
Drug Discovery
In drug discovery, the piperazine moiety of 1-(Prop-2-yn-1-yl)piperazin-2-one hydrochloride is of particular interest. Piperazine derivatives are known for their pharmacological activities, and this compound can serve as a precursor for the synthesis of potential therapeutic agents, especially in the realm of central nervous system disorders .
Catalysis
The alkyne group of the compound can act as a ligand in transition metal catalysis. It can coordinate with metals to form complexes that catalyze a variety of chemical reactions, including polymerizations, hydrogenations, and oxidations, which are fundamental processes in chemical manufacturing .
Nanotechnology
In nanotechnology, 1-(Prop-2-yn-1-yl)piperazin-2-one hydrochloride can be utilized to create functionalized nanoparticles. These nanoparticles can have applications ranging from medical diagnostics to environmental sensing, where the compound’s ability to participate in click reactions is leveraged to attach targeting moieties or sensing elements .
Antibacterial Research
Lastly, the compound’s derivatives have shown promise in antibacterial research. Modifications of the piperazine ring have led to the development of compounds with activity against various bacterial strains, which is a significant area of research given the rising concern of antibiotic resistance .
properties
IUPAC Name |
1-prop-2-ynylpiperazin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.ClH/c1-2-4-9-5-3-8-6-7(9)10;/h1,8H,3-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXBDZARZLDBRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCNCC1=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Prop-2-yn-1-yl)piperazin-2-one hydrochloride | |
CAS RN |
2031269-22-2 | |
| Record name | 1-(prop-2-yn-1-yl)piperazin-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



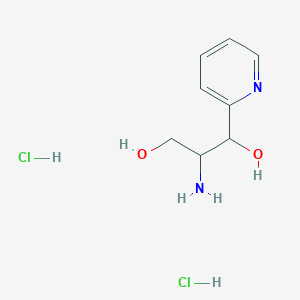
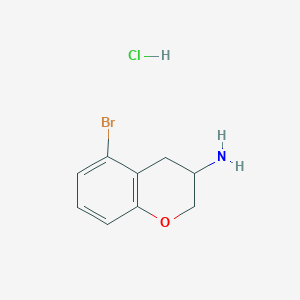

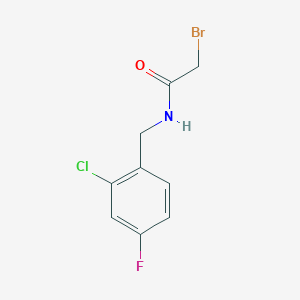

![2-Cyclopropyl-2-[(cyclopropylmethyl)amino]acetamide hydrochloride](/img/structure/B1383683.png)
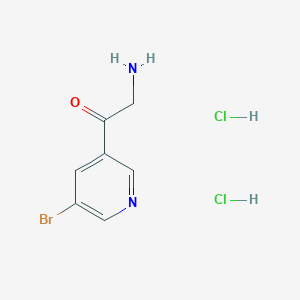

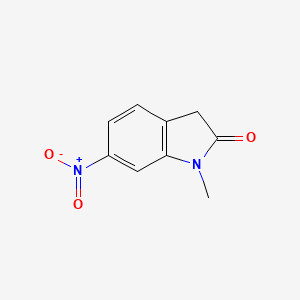

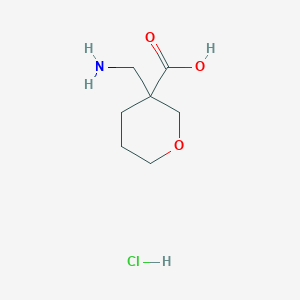
![3-[(3-Methoxycyclohexyl)oxy]pyrrolidine hydrochloride](/img/structure/B1383695.png)
